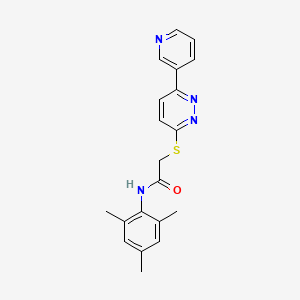

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-13-9-14(2)20(15(3)10-13)22-18(25)12-26-19-7-6-17(23-24-19)16-5-4-8-21-11-16/h4-11H,12H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKDUJXWQVTRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridazinyl-pyridinyl intermediate. The mesityl group is then introduced through a series of reactions, including nucleophilic substitution and thioacetamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced thioacetamide derivatives.

Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amides and thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and product yields.

Scientific Research Applications

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development and biochemical studies.

Medicine: Preliminary studies suggest that it may have therapeutic applications in treating certain diseases, such as cancer and inflammatory conditions.

Industry: It is utilized in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these mechanisms are often complex and require further investigation to fully elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares core structural features with several analogs reported in the literature (Table 1). Key differences arise from substituent variations, which impact molecular weight, solubility, and thermal stability.

Table 1: Comparison of Structural and Physicochemical Data

*N/R: Not reported in the provided evidence.

- Substituent Effects: Mesityl Group: The bulky, electron-donating mesityl group in the target compound likely reduces solubility compared to smaller substituents like methoxybenzyl (5k) or 2-methoxyphenethyl () . Pyridazine vs. Imidazothiazole Cores: The target compound’s pyridazine ring differs from the imidazo[2,1-b]thiazole core in compounds, which could alter π-π stacking interactions in biological systems .

Thermal Stability :

Melting points for analogs range from 80–118°C, with chloro-substituted 5l showing higher thermal stability (116–118°C) compared to fluoro-substituted 5m (80–82°C). The mesityl group’s steric bulk may lower the target compound’s melting point relative to 5l but require experimental validation .

Pharmacological Implications

While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:

- Pyridazine Derivatives () : The nitrophenyl substituent in ’s compound suggests possible nitroreductase targeting, whereas the pyridin-3-yl group in the target compound may favor kinase or receptor binding due to its hydrogen-bonding capability .

Biological Activity

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a mesityl group connected to a thioacetamide moiety, with a pyridazinyl-pyridinyl structure that enhances its reactivity. Its molecular formula is CHNOS, and it has a molecular weight of 318.41 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure is crucial for its biological interactions.

Biological Activity Overview

N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exhibits a range of biological activities that make it a candidate for further pharmacological studies:

The biological activity of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide primarily revolves around its interaction with molecular targets:

- Kinase Inhibition : By binding to c-Met kinase, the compound disrupts signaling pathways that promote cell proliferation and survival in tumors. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Enzyme Interaction : The compound's thioacetamide group allows for interactions with various enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

Research Findings and Case Studies

Several studies have investigated the biological properties of similar compounds, providing insights into the potential applications of N-mesityl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.